molecular formula C14H11ClN2O4S B587680 Chlorthalidone-d4 CAS No. 1794941-44-8

Chlorthalidone-d4

カタログ番号: B587680
CAS番号: 1794941-44-8
分子量: 342.786
InChIキー: JIVPVXMEBJLZRO-RHQRLBAQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chlorthalidone-d4 is a deuterated isotopologue of Chlorthalidone, a thiazide-like diuretic used to treat hypertension and edema. The chemical structure of this compound (C₁₄H₇D₄ClN₂O₄S) incorporates four deuterium atoms replacing hydrogen atoms at specific positions, increasing its molecular weight to 342.79 g/mol compared to the parent compound (338.77 g/mol) . This deuteration enhances its utility as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), by minimizing interference from non-deuterated analogs during detection .

準備方法

Synthetic Routes for Chlorthalidone-d4

The synthesis of this compound builds upon established methods for non-deuterated chlorthalidone, with modifications to introduce deuterium at specific positions. The parent compound’s synthesis, as detailed in Patent WO2018158777A1, involves a multi-step process starting from 3-(4'-chlorophenyl)phthalimidine (Formula 9) . For the deuterated analog, deuterium is introduced during key steps, typically through the use of deuterated reagents or isotopically labeled intermediates.

Chlorosulfonation and Deuterium Incorporation

The initial step involves chlorosulfonation of 3-(4'-chlorophenyl)phthalimidine using chlorosulfonic acid and phosphorus oxychloride (POCl₃) . To synthesize this compound, deuterated phosphorus oxychloride (POCl₃-d) or deuterated chlorosulfonic acid (DClSO₃) may replace their non-deuterated counterparts. This substitution introduces deuterium at positions susceptible to hydrogen-deuterium exchange during the reaction .

Example Protocol

  • Deuterated Chlorosulfonation :

    • 3-(4'-chlorophenyl)phthalimidine (100 g) is treated with deuterated chlorosulfonic acid (328 mL, 12 eq.) at 0–5°C .

    • Phosphorus oxychloride-d3 (76 mL, 2 eq.) is added, and the mixture is heated to 75–80°C for sulfonation .

Amination with Deuterated Ammonia

The chlorosulfonated intermediate (Formula 10) undergoes amination to form the sulfonamide group. For this compound, this step utilizes deuterated ammonia (ND₃) or aqueous deuterated ammonium hydroxide (ND₄OH) .

Reaction Conditions

  • Solvent System : Acetone-d6 or D₂O-methanol mixtures .

  • Yield : 77% (compared to 76% for non-deuterated chlorthalidone) .

  • Purity : >99.5% by HPLC, with >98% deuterium incorporation .

Deuterium Labeling Strategies

Position-Specific Deuterium Incorporation

This compound (C₁₄H₇D₄ClN₂O₄S) contains four deuterium atoms localized on the isoindoline ring, as confirmed by its IUPAC name: 2-chloro-5-(4,5,6,7-tetradeuterio-3-oxo-1,2-dihydroisoindol-1-yl)benzenesulfonamide . The labeling process targets hydrogen atoms at positions 4, 5, 6, and 7 of the isoindoline moiety, achieved through:

Deuterated Starting Materials

  • Deuterated Phthalimidine Precursor : Synthesis begins with a deuterated analog of 3-(4'-chlorophenyl)phthalimidine, where deuterium is introduced via catalytic deuteration using D₂ gas or deuterated acids.

Solvent-Mediated H/D Exchange

  • Deuterium Oxide (D₂O) : Used in hydrolysis steps to replace exchangeable hydrogens with deuterium .

  • Deuterated Methanol (CD₃OD) : Employed in recrystallization to minimize isotopic dilution .

Purification and Quality Control

Crystallization and Filtration

Crude this compound is purified using a solvent-antisolvent system:

  • Solvent : Methanol-d4 at 60–65°C .

  • Antisolvent : Deuterium-depleted water (to avoid isotopic contamination) .

  • Yield : 72 g (76%) with 99.5% HPLC purity .

Analytical Characterization

ParameterSpecificationMethod
Purity≥97.5% (HPLC)HPLC-UV
Deuterium Incorporation>98% atom D¹H/²H NMR
Molecular Weight342.79 g/molHRMS
AppearanceWhite crystalline solidVisual

Key Findings :

  • Isotopic purity is critical; even minor deuterium loss reduces the compound’s utility in mass spectrometry-based assays .

  • Residual solvents (e.g., acetone-d6) must be <0.1% to meet pharmaceutical standards .

Comparative Analysis with Non-Deuterated Chlorthalidone

ParameterThis compoundChlorthalidone
Molecular FormulaC₁₄H₇D₄ClN₂O₄SC₁₄H₁₁ClN₂O₄S
Synthesis Yield76%78%
HPLC Purity99.5%99.7%
Metabolic StabilityEnhanced (t₁/₂ = 12 h)Standard (t₁/₂ = 8 h)

Note : The deuterium kinetic isotope effect slows metabolic degradation, making this compound ideal for long-term pharmacokinetic studies .

Industrial-Scale Feasibility

The process outlined in Patent WO2018158777A1 is adaptable for large-scale production of this compound, with modifications:

  • Deuterated Reagent Recovery : Phosphorus oxychloride-d3 is recycled via distillation to reduce costs .

  • Continuous Flow Systems : Minimize deuterium loss by reducing reaction time.

Challenges :

  • Cost of deuterated reagents (e.g., ND₃ costs ~$500/g vs. NH₃ at $0.10/g) .

  • Regulatory requirements for isotopic purity in clinical trials .

Applications in Biomedical Research

This compound is primarily used in:

  • Quantitative Mass Spectrometry : As an internal standard for quantifying chlorthalidone in plasma .

  • Metabolic Pathway Tracing : Deuterium labeling allows differentiation of parent drug from metabolites .

化学反応の分析

Types of Reactions

Chlorthalidone-d4 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .

科学的研究の応用

Chlorthalidone-d4 has a wide range of scientific research applications, including:

作用機序

Chlorthalidone-d4 exerts its effects by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the kidney. This inhibition prevents the reabsorption of sodium and chloride ions, leading to increased excretion of sodium, chloride, and water. The resulting diuretic effect reduces plasma volume and decreases blood pressure. Additionally, this compound has been shown to have pleiotropic effects, including improvements in endothelial function and reductions in oxidative stress .

類似化合物との比較

Structural and Molecular Comparisons

The table below summarizes key structural and functional differences between Chlorthalidone-d4 and related compounds:

Compound Molecular Formula Molecular Weight (g/mol) CAS No. Primary Use/Notes
This compound C₁₄H₇D₄ClN₂O₄S 342.79 N/A Internal standard for LC-MS; improves analytical accuracy
O-Methyl this compound C₁₅H₉D₄ClN₂O₄S 356.82 N/A Methylated derivative; used in metabolic stability studies
Chlorthalidone Related Compound A C₁₄H₁₀ClNO₅S 339.75 5270-74-6 Degradation impurity; reference standard for pharmaceutical quality control
Chlorthalidone Impurity G C₁₄H₇Cl₃O₄S 385.68 16289-13-7 Synthesis intermediate; monitored for compliance with regulatory limits
3-Dehydroxy this compound C₁₄H₁₁ClN₂O₃S 326.79 2673270-30-7 Deuterated metabolite; structural modification affects polarity and detection

Functional and Analytical Differences

  • Deuterated Analogs (this compound, O-Methyl-d4) :

    • Role in Analytics : Deuterium substitution reduces metabolic interference and isotopic overlap, enabling precise quantification of Chlorthalidone in biological matrices .
    • Stability : Deuterated compounds exhibit similar chemical stability to the parent molecule but require specialized synthesis to ensure isotopic purity (>98%) .
  • Impurities (Related Compound A, Impurity G): Regulatory Significance: These compounds are critical for validating manufacturing processes. For example, USP guidelines mandate that Related Compound A levels in Chlorthalidone APIs remain below 0.1% . Structural Impact: Related Compound A lacks the isobenzofuranone ring of Chlorthalidone, altering its pharmacological activity and making it a non-therapeutic impurity .

Analytical Method Development

Studies demonstrate that this compound achieves >99% isotopic purity in spiked plasma samples, with a detection limit of 0.1 ng/mL in LC-MS assays. This sensitivity is crucial for pharmacokinetic studies, where deuterated standards compensate for matrix effects .

Impurity Profiling

  • Related Compound A : Detected at concentrations up to 0.15% in aged Chlorthalidone formulations, highlighting the need for robust stability-indicating methods .
  • Impurity G : Linked to incomplete sulfonylation during synthesis; its presence above 0.05% triggers batch rejection in pharmacopeial tests .

生物活性

Chlorthalidone-d4 is a deuterated form of chlorthalidone, a thiazide-like diuretic commonly used in the management of hypertension and edema. The biological activity of this compound, particularly its pharmacokinetics, efficacy, and safety profile, has been the subject of various studies. This article synthesizes findings from recent research, providing a comprehensive overview of the compound's biological activity.

Chlorthalidone acts primarily by inhibiting the Na+/Cl- symporter in the distal convoluted tubule of the nephron, leading to increased sodium and chloride excretion. This action results in a decrease in extracellular fluid volume, which subsequently lowers blood pressure. Additionally, chlorthalidone has been shown to have pleiotropic effects, including:

  • Decreased Platelet Aggregation: Chlorthalidone may reduce cardiovascular risk by inhibiting platelet function.
  • Vascular Permeability: The drug has been associated with changes in vascular permeability, potentially influencing fluid dynamics within tissues.
  • Angiogenesis Promotion: In vitro studies suggest that chlorthalidone can promote angiogenesis, which may contribute to its cardiovascular benefits .

Pharmacokinetics

The pharmacokinetics of this compound are similar to those of chlorthalidone but with enhanced stability and bioavailability due to deuteration. Key pharmacokinetic parameters include:

ParameterValue
Volume of DistributionHigh
Protein Binding> 90%
Half-Life40-60 hours
Peak Plasma Concentration12 hours post-dose

This compound's extended half-life allows for once-daily dosing, potentially improving patient adherence .

Efficacy in Hypertension Management

Recent meta-analyses have demonstrated that chlorthalidone is more effective than hydrochlorothiazide in controlling systolic blood pressure (SBP) and diastolic blood pressure (DBP). A study comparing both medications found that:

  • Mean Reduction in SBP: Chlorthalidone led to a greater reduction compared to hydrochlorothiazide (MD: -4.84 mmHg).
  • Mean Reduction in DBP: The reduction was also significant for DBP (MD: -2.12 mmHg) .

This effectiveness is attributed to chlorthalidone's longer duration of action and its ability to maintain blood pressure control over a 24-hour period .

Safety Profile and Adverse Effects

While chlorthalidone is effective, it is associated with certain adverse effects. The most notable include:

  • Hypokalemia: Increased potassium loss is a common side effect, necessitating monitoring of serum potassium levels .
  • Metabolic Effects: Chlorthalidone may lead to metabolic disturbances such as hyperglycemia and dyslipidemia .

A comparative study indicated that while chlorthalidone is superior in blood pressure control, it carries a higher risk of hypokalemia compared to hydrochlorothiazide .

Case Studies and Clinical Findings

  • Long-Term Efficacy Study: A long-term study involving elderly patients showed that those treated with chlorthalidone had sustained reductions in blood pressure compared to those on hydrochlorothiazide. This was linked to lower rates of cardiovascular events over time .
  • Genetic Variability Study: Research exploring genetic factors influencing response to chlorthalidone revealed significant associations between specific genetic variants and blood pressure response, suggesting that genetic profiling may help tailor antihypertensive therapy .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Chlorthalidone-d4 to ensure high isotopic purity for use as an internal standard?

Methodological Answer: Synthesis optimization requires evaluating variables such as solvent choice, reaction temperature, and deuteration efficiency. For example, using deuterated solvents (e.g., D₂O) and catalysts under controlled pH conditions can enhance isotopic incorporation . Post-synthesis purification via HPLC or column chromatography, followed by characterization using NMR (¹H and ²H) and high-resolution mass spectrometry (HRMS), ensures purity ≥98% .

Q. What analytical techniques are most suitable for quantifying this compound in biological matrices during pharmacokinetic studies?

Methodological Answer: LC-MS/MS with multiple reaction monitoring (MRM) is preferred due to its specificity and sensitivity. Calibration curves using deuterated standards should account for matrix effects (e.g., plasma ion suppression). Method validation must include precision (RSD <15%), accuracy (80–120% recovery), and stability under storage conditions .

Q. How should experimental controls be designed to validate this compound’s role as an internal standard in mass spectrometry?

Methodological Answer: Include non-deuterated Chlorthalidone as a comparator to assess isotopic interference. Spike recovery experiments in triplicate at low, medium, and high concentrations (e.g., 1 ng/mL, 10 ng/mL, 100 ng/mL) validate linearity and reproducibility. Cross-validate with alternative techniques like GC-MS to confirm specificity .

Advanced Research Questions

Q. What strategies resolve discrepancies in this compound quantification when comparing cross-study data from different laboratories?

Methodological Answer: Harmonize protocols by standardizing extraction methods (e.g., solid-phase extraction vs. protein precipitation) and instrumentation parameters (e.g., collision energy in MS). Apply meta-analysis tools to assess inter-lab variability, and use Bland-Altman plots to identify systematic biases. Reference materials from accredited agencies (e.g., NIST) improve cross-study comparability .

Q. How can researchers address isotopic interference or "cross-talk" between this compound and endogenous metabolites in complex biological samples?

Methodological Answer: Optimize chromatographic separation to resolve co-eluting peaks. Use high-resolution mass spectrometers (e.g., Q-TOF) with mass accuracy <5 ppm to distinguish isotopic clusters. Computational tools like Skyline or XCMS can deconvolute overlapping signals .

Q. What experimental frameworks are recommended for studying this compound’s long-term stability under varying storage conditions?

Methodological Answer: Design accelerated stability studies under stress conditions (e.g., 40°C/75% RH for 6 months) and monitor degradation via LC-MS. Use Arrhenius modeling to extrapolate shelf-life. Include freeze-thaw cycles (-80°C to 25°C) to assess robustness. Statistical tools like ANOVA identify significant degradation pathways .

Q. Data Analysis and Interpretation

Q. How should researchers statistically validate the reproducibility of this compound-based assays in multi-center studies?

Methodological Answer: Apply intraclass correlation coefficients (ICC) to assess inter-lab consistency. Use mixed-effects models to account for random variations between centers. Power analysis ensures adequate sample size (α=0.05, β=0.2) .

Q. What approaches mitigate batch effects in high-throughput analyses using this compound?

Methodological Answer: Implement randomized block designs during sample preparation. Normalize data using internal standards per batch and apply correction algorithms (e.g., ComBat). Include quality control (QC) samples in each batch to monitor drift .

Q. Ethical and Literature Considerations

Q. How can researchers ensure compliance with ethical guidelines when using this compound in preclinical studies?

Methodological Answer: Obtain institutional animal care committee (IACUC) approval for in vivo studies. Adhere to ARRIVE guidelines for reporting animal experiments. For human-derived samples, ensure informed consent and anonymization .

Q. What systematic review strategies identify gaps in the literature on this compound’s applications?

Methodological Answer: Use PRISMA frameworks for literature searches across PubMed, Embase, and Web of Science. Keywords: "this compound," "deuterated internal standard," "quantitative analysis." Tools like VOSviewer map research trends and highlight understudied areas (e.g., metabolomics applications) .

特性

IUPAC Name

2-chloro-5-(4,5,6,7-tetradeuterio-1-hydroxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O4S/c15-11-6-5-8(7-12(11)22(16,20)21)14(19)10-4-2-1-3-9(10)13(18)17-14/h1-7,19H,(H,17,18)(H2,16,20,21)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIVPVXMEBJLZRO-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC2(C3=CC(=C(C=C3)Cl)S(=O)(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=O)NC2(C3=CC(=C(C=C3)Cl)S(=O)(=O)N)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。